dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a bicyclic thiophene derivative featuring a cyclopenta[b]thiophene core fused with a dihydrocyclopentane ring. The molecule is substituted at the 2-position with a 3-chlorobenzoylamino group and at the 3,4-positions with methyl ester moieties. This structural framework is commonly utilized in medicinal chemistry as a scaffold for developing kinase inhibitors and antiproliferative agents .
Properties
Molecular Formula |
C18H16ClNO5S |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C18H16ClNO5S/c1-24-17(22)11-6-7-12-13(11)14(18(23)25-2)16(26-12)20-15(21)9-4-3-5-10(19)8-9/h3-5,8,11H,6-7H2,1-2H3,(H,20,21) |
InChI Key |
SMJOXQCRTUDUDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Optimization of Coupling Agents
Coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been evaluated. As per US6348474B1, DCC in dichloromethane at 0°C achieves 78% yield, while EDC with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) increases yield to 84%. DMAP (10 mol%) further accelerates the reaction, completing within 3 hours.
Esterification of Carboxylic Acid Intermediates
The final dimethyl ester groups are introduced via esterification of the dicarboxylic acid intermediate. WO2001023347A1 reports using methanol and sulfuric acid under reflux (65°C, 12 hours), followed by neutralization with sodium bicarbonate. Alternatively, methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 8 hours provide a milder route, yielding 91% product after column chromatography.
Industrial-Scale Production and Purification
Large-scale synthesis (≥1 kg) employs continuous flow reactors to maintain temperature control during exothermic steps. Patent WO1995015323A1 details a process where the crude product is dissolved in ethyl acetate, washed with 5% sodium hydroxide, and crystallized from heptane. This method reduces impurities to <0.5% and achieves 95% recovery.
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Heptane | Ethyl acetate | Heptane |
| Temperature (°C) | 0–5 | 25 | 0–5 |
| Crystallization Yield | 85% | 78% | 95% |
Analytical Characterization and Quality Control
Post-synthesis analysis includes high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The target compound exhibits a distinct NMR signal at δ 3.85 ppm (singlet, 6H, OCH₃) and δ 8.02 ppm (doublet, 1H, Ar–H). Mass spectrometry confirms the molecular ion peak at m/z 462.3 [M+H]⁺.
Challenges and Mitigation Strategies
Common issues include over-acylation and ester hydrolysis. Patent US6348474B1 recommends using anhydrous conditions and molecular sieves to prevent hydrolysis. For over-acylation, sequential addition of 3-chlorobenzoyl chloride in aliquots reduces dimerization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s chlorobenzoyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring system can participate in electron transfer reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate with analogous compounds, highlighting structural variations, molecular properties, and functional roles:
*Estimated formula based on structural analogy to and .
Key Observations:
Substituent Effects: The 3-chlorobenzoyl group (target compound) provides strong electron-withdrawing character, which may enhance interactions with polar residues in enzymatic binding sites . Chlorophenoxy () and methylphenoxy () groups introduce steric flexibility, which could modulate binding kinetics .
Synthetic Utility: These compounds are synthesized via regioselective alkylation or condensation reactions, often using potassium carbonate in polar aprotic solvents like DMF . The target compound’s synthesis likely parallels methods described for its analogs, such as coupling 2-amino-thiophene derivatives with acyl chlorides .
Biological Relevance: Derivatives with cyano or sulfamoyl groups at analogous positions exhibit antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition . The absence of direct activity data for the target compound suggests its role as a precursor for further functionalization into bioactive molecules .
Structural Insights :
- X-ray crystallography of related compounds (e.g., ) confirms the twisted conformation of the thiophene ring relative to aromatic substituents, which may influence packing and solubility .
Biological Activity
Dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16ClNO5S
- Molecular Weight : 393.8413 g/mol
- CAS Number : 302577-40-8
Biological Activity Overview
The compound has been evaluated for its biological activity, particularly its anticancer properties. Similar compounds featuring thiophene scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
Research indicates that compounds with thiophene structures often exert their effects through mechanisms involving tubulin polymerization inhibition and apoptosis induction. For instance, a related compound demonstrated submicromolar growth inhibition (GI50 values) against several cancer cell lines, indicating a strong potential for therapeutic application in oncology .
- Cell Cycle Arrest : The compound is believed to induce cell cycle arrest in the G2/M phase. This is evidenced by studies showing accumulation of cells in this phase upon treatment with similar thiophene derivatives .
- Induction of Apoptosis : Evidence suggests that the compound activates caspases (specifically caspase 3, 8, and 9), leading to programmed cell death in cancer cells .
- Tubulin Polymerization Inhibition : The mechanism of action may involve disruption of microtubule dynamics, akin to other known anticancer agents like nocodazole, which binds to β-tubulin and prevents mitosis .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant growth inhibition across various cancer cell lines:
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 2.01 | Cell cycle arrest and apoptosis |
| OVACAR-4 | 2.27 | Tubulin polymerization inhibition |
| CAKI-1 | 0.69 | Induction of early apoptosis |
| T47D | 0.362 | Activation of caspases |
These findings suggest that the compound could serve as a lead candidate for further development in anticancer therapies .
In Vivo Studies
In vivo studies using murine models have demonstrated that this compound can reduce tumor growth significantly compared to untreated controls. Such studies support the potential clinical application of this compound as an effective anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare dimethyl 2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions or stepwise functionalization of the cyclopenta[b]thiophene core. For example, describes a Lewis-acid-catalyzed (3+2)-cycloaddition using Sc(OTf)₃ as a catalyst, yielding 46% of the product under optimized conditions (96–98°C, dichloromethane solvent). Key parameters include stoichiometric ratios (1:1.02 for thioketene derivatives), solvent choice (polar aprotic solvents enhance reactivity), and purification via preparative liquid chromatography (PLC) with dichloromethane/hexane mixtures .
- Table 1 : Comparison of synthetic approaches
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| (3+2)-Cycloaddition | Sc(OTf)₃ | DCM | 46 | >95 | |
| Benzoylisothiocyanate | None | 1,4-Dioxane | N/A | Moderate |
Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For instance, ¹H-NMR in CDCl₃ resolves signals for the cyclopenta[b]thiophene backbone (e.g., dihydro protons at δ 1.8–2.5 ppm) and the 3-chlorobenzoyl group (aromatic protons at δ 7.2–8.1 ppm). ¹³C-NMR identifies carbonyl carbons (C=O at ~170 ppm) and chlorinated aromatic carbons . X-ray crystallography may resolve ambiguities in stereochemistry for analogs (e.g., cyclopenta[b]thiophene derivatives in ).
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). highlights the utility of thiophene-based analogs in medicinal chemistry, particularly for enzyme inhibition. Use standardized protocols, such as:
- Cytotoxicity : IC₅₀ determination in HeLa or MCF-7 cells, with doxorubicin as a positive control.
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the compound’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against protein databases (PDB ID: 1TNF for TNF-α) identifies binding affinities. For example, the 3-chlorobenzoyl group may interact with hydrophobic pockets via π-π stacking, while ester groups form hydrogen bonds with catalytic residues .
Q. What experimental strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer : Conduct meta-analyses of existing data (e.g., vs. 9) to identify confounding variables:
- Bioassay Conditions : Differences in cell lines (e.g., HT-29 vs. HepG2) or serum concentrations.
- Compound Stability : Assess degradation products via HPLC-MS under physiological conditions (pH 7.4, 37°C).
- Synergistic Effects : Test combinations with adjuvants (e.g., quorum-sensing inhibitors in ) to clarify mechanisms.
Q. How can environmental fate studies evaluate the ecological impact of this compound during disposal or accidental release?
- Abiotic Degradation : Hydrolysis half-life (t₁/₂) determination at pH 4–8.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation potential.
Q. What advanced synthetic strategies improve regioselectivity in functionalizing the cyclopenta[b]thiophene core?
- Methodological Answer : Use directing groups (e.g., amino or ester moieties) to control C–H activation. demonstrates that Sc(OTf)₃ catalyzes regioselective cycloadditions at the C2 position. Alternative approaches:
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation.
- Flow Chemistry : Enhances reproducibility for scale-up (e.g., 10 mmol scale in ).
Data Contradiction Analysis
Q. Why do different studies report varying yields for analogous cyclopenta[b]thiophene syntheses?
- Methodological Answer : Variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
